(E)-N-benzyl-2-phenylethene-1-sulfonamide
CAS No.: 1980869-07-5
Cat. No.: VC11644460
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1980869-07-5 |
|---|---|
| Molecular Formula | C15H15NO2S |
| Molecular Weight | 273.4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
The compound’s IUPAC name, N-benzyl-N-phenylethenesulfonamide, reflects its core structure: a sulfonamide group () linked to a benzyl moiety () and a phenylethene group () . The (E)-configuration denotes the trans orientation of the ethenyl group, confirmed via NMR coupling constants and computational modeling .
Key structural features:
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Sulfonamide backbone: Imparts polarity and hydrogen-bonding capacity.
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Benzyl and phenyl groups: Enhance lipophilicity and π-π stacking potential.
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Ethenyl bridge: Introduces rigidity and influences stereoelectronic properties.
The SMILES notation explicitly defines connectivity .
Synthetic Methodologies
Reductive Amination Approaches
A common route to N-benzyl sulfonamides involves reductive amination between benzylamines and sulfonyl chlorides. For example, secondary amines are synthesized via imine formation followed by sodium borohydride reduction . Adapting this method, (E)-N-benzyl-2-phenylethene-1-sulfonamide could be prepared by reacting 2-phenylethenesulfonyl chloride with benzylamine in the presence of a base like triethylamine:
Purification via flash chromatography (e.g., ) yields the free base, which is converted to the hydrochloride salt for stability .
Stereochemical Control
The (E)-configuration is preserved by employing stereospecific reagents or controlled reaction conditions. For instance, Wittig reactions or Horner-Wadsworth-Emmons olefinations could generate the trans-ethenyl group before sulfonamide formation .
Physicochemical Properties
Spectral Data
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-NMR: Key signals include a doublet for the ethenyl protons ( 6.43–7.91 ppm, ) and aromatic multiplet ( 7.20–7.77 ppm) .
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-NMR: Peaks at 144.6 ppm (sulfonamide carbon) and 137.9–120.6 ppm (aromatic carbons) .
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage .
Pharmacological and Biochemical Relevance
Serotonin Receptor Modulation
N-Benzyl-substituted phenethylamines exhibit high affinity for 5-HT receptors (K < 1 nM) . Although the ethenyl sulfonamide variant’s receptor binding remains unstudied, its planar structure may favor π-stacking with aromatic residues in receptor binding sites.
Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure allows for derivatization at three sites:
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Benzyl group: Halogenation (e.g., Br, I) enhances AChE inhibition .
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Ethenyl bridge: Cyclization or substitution modulates conformational flexibility.
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Sulfonamide: Bioisosteric replacement with carbamate or urea alters pharmacokinetics.
Case Study: Anti-Inflammatory Agents
A related sulfonamide-ethenyl hybrid (4-[(E)-2-{3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzenesulfonamide) showed 47.1% COX-2 inhibition, highlighting the pharmacophore’s versatility .
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